molecular formula C12H19NO4S B3866056 N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide

N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide

Cat. No. B3866056
M. Wt: 273.35 g/mol
InChI Key: VTDDAGHSLDTTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide, also known as DOM or STP, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized in 1960 by Alexander Shulgin, a renowned chemist and pharmacologist. DOM has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience and psychiatry.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide's mechanism of action is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the dopamine D2 receptor. This results in the activation of these receptors and the subsequent release of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine, leading to altered mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide's affinity for the serotonin 5-HT2A receptor and dopamine D2 receptor make it a valuable tool for studying the role of these receptors in the brain. However, its potent effects and potential for abuse limit its use in laboratory experiments.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural circuits involved in reward and motivation. Additionally, further research is needed to fully understand N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide's mechanism of action and its effects on the brain and body.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide has been used in a variety of scientific studies, particularly in the field of neuroscience. It has been found to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have also shown that N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide has a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-9(2)8-18(14,15)13-11-7-10(16-3)5-6-12(11)17-4/h5-7,9,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDDAGHSLDTTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-methylpropane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-2-methyl-1-propanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.